Benzyl beta-primeveroside

Description

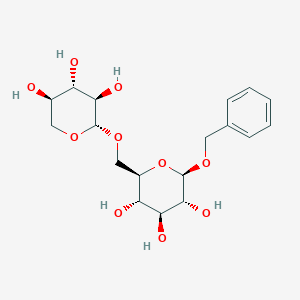

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-phenylmethoxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O10/c19-10-7-26-17(15(23)12(10)20)27-8-11-13(21)14(22)16(24)18(28-11)25-6-9-4-2-1-3-5-9/h1-5,10-24H,6-8H2/t10-,11-,12+,13-,14+,15-,16-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGBNISMMIOPAZ-NWQIESHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156646 | |

| Record name | Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130622-31-0 | |

| Record name | Benzyl β-primeveroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130622-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130622310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution in Biological Systems

Plant Kingdom

The distribution of Benzyl (B1604629) beta-primeveroside has been identified in several angiosperms, most notably in the tea plant (Camellia sinensis). nih.gov

Camellia sinensis is a primary source of Benzyl beta-primeveroside, where it exists as a non-volatile aroma precursor. researchgate.netoup.com The compound is a type of β-primeveroside, which is a diglycoside consisting of a volatile alcohol part linked to a disaccharide (6-O-β-D-xylopyranosyl-β-D-glucopyranoside). oup.comoup.com These water-soluble glycosides accumulate in the plant and contribute to the tea's aroma when hydrolyzed by enzymes like β-primeverosidase during processing. tandfonline.comnih.govnih.gov

Table 1: Concentration of Benzyl beta-primeveroside in Tea Leaves at Different Developmental Stages

| Developmental Stage | Relative Concentration Trend | Total Amount Trend |

|---|---|---|

| Young Leaves | Higher apparent concentration | Lower total amount |

| Mature Leaves | Lower apparent concentration | Higher total amount oup.com |

Quantitative analysis has revealed the distribution of Benzyl beta-primeveroside across different organs of the Camellia sinensis plant. The compound is present in leaves and stems at both young and mature stages. researchgate.netoup.com Studies quantifying various aroma glycosides found that Benzyl beta-primeveroside is one of several key glycosides, alongside others like geranyl β-primeveroside and 2-phenylethyl β-primeveroside. researchgate.netoup.com While geranyl and linalyl primeverosides are predominant in young organs, the levels of Benzyl beta-primeveroside are also significant. oup.com The compound has also been identified in tea flowers, which are considered a rich source of various functional metabolites and glycosidically bound aroma compounds. researchgate.net

Table 2: Distribution of Benzyl beta-primeveroside in Organs of Camellia sinensis

| Plant Organ | Presence of Benzyl beta-primeveroside | Concentration (nmol/g fresh weight) |

|---|---|---|

| Young Leaves | Present | ~25 researchgate.net |

| Young Stems | Present | ~10 researchgate.net |

| Mature Leaves | Present | ~50 researchgate.net |

| Mature Stems | Present | ~10 researchgate.net |

| Flowers | Present researchgate.net | Not specified |

Beyond the tea plant, Benzyl beta-primeveroside has been reported in other plant species.

Benzyl beta-primeveroside has been identified as a chemical constituent of Salacia chinensis, a plant species utilized in traditional medicine. nih.gov

The compound has also been isolated from Moringa oleifera, a plant known for its rich phytochemical profile. nih.gov It is found among other glycosides and bioactive compounds within this species. nih.gov

Other Angiosperm Species

Citrus grandis (Pomelo)

Current scientific literature extensively details the phytochemical composition of Citrus grandis, commonly known as the pomelo. Studies on its various parts, including the peel (flavedo and albedo) and pulp, have identified a rich profile of compounds, primarily flavonoids such as naringin (B1676962) and neohesperidin, essential oils dominated by limonene, fatty acids, and various vitamins. However, based on a review of available research, the presence of Benzyl beta-primeveroside has not been reported in Citrus grandis.

Jasminum sambac

Benzyl beta-primeveroside has been identified as a significant phytochemical constituent in Jasminum sambac (Arabian jasmine). mdpi.com Research has isolated this compound from the flower buds of the plant, where it functions as a glycosidic aroma precursor. The enzymatic hydrolysis of Benzyl beta-primeveroside releases benzyl alcohol, a key contributor to the characteristic fragrance of jasmine flowers. Its presence is a key factor in the complex floral scent profile of this species.

Callianthemum genus

Phytochemical investigations into the Callianthemum genus are limited. A study conducted on the whole herb of Callianthemum taipaicum, a species endemic to Taibai Mountain in China, led to the isolation of several phenolic compounds previously unreported in this genus. mdpi.comnih.govresearchgate.net While Benzyl beta-primeveroside was not identified, a structurally similar compound, 2-phenylethyl-β-primeveroside, was isolated for the first time as a natural product from this plant. mdpi.comnih.gov This finding indicates the presence of primeverosides within the genus, although the specific benzyl derivative has not been documented.

Anemone baicalensis

Benzyl beta-primeveroside has been detected in the aerial parts of Anemone baicalensis, a perennial herbaceous plant. nih.govresearchgate.net Through phytochemical analysis of a methanol (B129727) extract from the plant's aerial components, Benzyl beta-primeveroside was successfully identified. nih.gov This identification contributes to the broader understanding of the chemical makeup of the Anemone genus.

Olea europaea (Olive) By-products

The by-products of olive oil production, such as olive pomace, are known to be a rich source of a wide array of bioactive phenolic compounds, including hydroxytyrosol, tyrosol, and oleuropein. These by-products have been thoroughly analyzed for their chemical composition to find valuable applications. Despite the extensive research into the phenolic profile of olive by-products, the presence of Benzyl beta-primeveroside has not been reported in the available scientific literature.

Summary of Occurrence

| Biological Source | Part of Organism | Compound Reported |

| Citrus grandis (Pomelo) | Not Reported | Not Reported in Reviewed Literature |

| Jasminum sambac | Flower Buds | Benzyl beta-primeveroside |

| Callianthemum genus | Whole Herb (C. taipaicum) | 2-phenylethyl-β-primeveroside (related compound) |

| Anemone baicalensis | Aerial Parts | Benzyl beta-primeveroside |

| Olea europaea (Olive) By-products | Not Reported | Not Reported in Reviewed Literature |

Biosynthesis and Metabolic Pathways

Identification of Precursor Molecules

The formation of benzyl (B1604629) beta-primeveroside relies on the availability of a specific aromatic alcohol and activated sugar donors.

The foundational backbone of benzyl beta-primeveroside is benzyl alcohol nih.gov. This simple aromatic alcohol serves as the initial substrate, or aglycone, to which the sugar chain is attached. In plants, volatile compounds like benzyl alcohol are often glycosylated to form non-volatile, water-soluble storage forms oup.commdpi.com. This conversion allows for their accumulation in plant tissues without causing toxicity or loss through evaporation oup.com. Benzyl beta-primeveroside is functionally and structurally derived from this initial benzyl alcohol molecule nih.gov.

The carbohydrate portion of benzyl beta-primeveroside is assembled from monosaccharides that are activated as nucleotide sugars. These activated forms possess the necessary energy for the enzymatic transfer to the aglycone. The two primary sugar donors in this pathway are:

Uridine Diphosphate Glucose (UDP-Glucose): This is the donor for the initial glucosylation step. UDP-glucose is a common sugar donor in a vast array of glycosylation reactions in plants, catalyzed by enzymes known as UDP-glycosyltransferases (UGTs) nih.govmdpi.commdpi.com.

Uridine Diphosphate Xylose (UDP-Xylose): Following the initial glucosylation, UDP-xylose serves as the donor for the second glycosylation step, where a xylose unit is added to the glucose residue oup.comnih.gov. The biosynthesis of UDP-xylose itself is an important metabolic process, often originating from UDP-glucuronic acid nih.govresearchgate.net.

Table 1: Precursor Molecules in Benzyl beta-primeveroside Biosynthesis

| Molecule Type | Specific Compound | Role in Pathway |

| Aglycone | Benzyl Alcohol | Initial substrate; the non-sugar backbone of the final compound. |

| Sugar Donor | UDP-Glucose | Donates the glucose moiety in the first glycosylation step. |

| Sugar Donor | UDP-Xylose | Donates the xylose moiety in the second glycosylation step. |

Enzymatic Glycosylation Steps

The biosynthesis proceeds via a sequential, two-step glycosylation process, where each step is catalyzed by a specific glycosyltransferase enzyme.

The first committed step in the pathway is the transfer of a glucose molecule from UDP-glucose to benzyl alcohol oup.com. This reaction forms a beta-glycosidic bond, resulting in the intermediate compound, benzyl beta-D-glucopyranoside oup.comtandfonline.comtandfonline.com. This initial glucosylation is a common mechanism in plants for modifying the properties of secondary metabolites nih.gov.

This glucosylation reaction is catalyzed by a class of enzymes known as UDP-glucosyltransferases (UGTs) nih.govmdpi.comnih.gov. In the tea plant (Camellia sinensis), a specific UGT has been identified that performs this function. Research has shown that the enzyme CsGT1 , which has been classified under the UGT nomenclature as UGT85K11 , is responsible for catalyzing the glucosylation of various volatile alcohols, including benzyl alcohol oup.com. This enzyme facilitates the transfer of the glucosyl group from UDP-glucose to the hydroxyl group of benzyl alcohol, thereby forming benzyl beta-D-glucopyranoside oup.com.

The final step in the biosynthesis is the addition of a xylose unit to the newly formed benzyl beta-D-glucopyranoside. The xylose molecule is transferred from the sugar donor UDP-xylose to the 6-position hydroxyl group of the glucose residue oup.comnih.gov. This creates a (1→6) linkage between the xylose and glucose sugars, completing the formation of the disaccharide known as a primeveroside. The final product is benzyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside, commonly named benzyl beta-primeveroside oup.comnih.gov. Research in Camellia sinensis has identified a second, distinct glycosyltransferase, CsGT2 (UGT94P1) , that specifically catalyzes this xylosylation step, demonstrating high specificity for the glucoside intermediate oup.com.

Table 2: Enzymatic Steps and Key Compounds

| Step | Substrate(s) | Enzyme (Example) | Product |

| 1. Glucosylation | Benzyl Alcohol, UDP-Glucose | CsGT1 / UGT85K11 | Benzyl beta-D-glucopyranoside, UDP |

| 2. Xylosylation | Benzyl beta-D-glucopyranoside, UDP-Xylose | CsGT2 / UGT94P1 | Benzyl beta-primeveroside, UDP |

Subsequent Xylosylation to Form Benzyl beta-Primeveroside

Intracellular Compartmentalization of Biosynthetic Machinery

The biosynthesis and storage of glycosides like Benzyl beta-primeveroside are spatially organized within the plant cell to ensure metabolic efficiency and prevent potential toxicity or premature degradation. While the UGT enzymes are believed to be active in the cytoplasm, the final glycoside products are typically sequestered in the cell's central vacuole nih.gov.

This compartmentalization serves a critical protective function. The vacuole provides an acidic environment where glycosides can be stored in large quantities, isolated from degradative enzymes such as β-glucosidases, which are located in other cellular compartments like the cytoplasm or cell wall. This separation prevents the premature hydrolysis of the glycosides, which would release the volatile aglycone (benzyl alcohol). The transport of the synthesized glycosides into the vacuole is an active process, likely mediated by specific transporter proteins on the vacuolar membrane (tonoplast), such as ATP-binding cassette (ABC) or Multidrug and Toxic Compound Extrusion (MATE) transporters nih.gov. This storage mechanism allows the plant to maintain a stable, non-volatile reservoir of aroma compounds that can be released upon tissue damage when the glycosides and enzymes come into contact.

Transcriptional Regulation of Glycosyltransferase Genes

The production of Benzyl beta-primeveroside is tightly controlled at the genetic level through the transcriptional regulation of the UGT85K11 (CsGT1) and UGT94P1 (CsGT2) genes. The expression of these genes is influenced by developmental stage, tissue type, and environmental stimuli.

Studies in Camellia sinensis have shown that the transcript levels of both CsGT1 and CsGT2 are highest in young, developing leaves and decrease significantly as the leaves mature researchgate.net. This expression pattern correlates directly with the accumulation of β-primeverosides, suggesting that the biosynthesis of these compounds is most active during early leaf development researchgate.net.

Furthermore, the expression of UGT genes in tea plants is responsive to various external factors. Plant hormones, such as methyl jasmonate and salicylic (B10762653) acid, which are key signaling molecules in plant defense, can induce the expression of UGTs frontiersin.orgmdpi.com. Abiotic stresses, including cold, drought, and high salinity, also modulate the transcription of these genes, indicating a role for glycosylation in the plant's stress response mechanisms frontiersin.orgoup.com. This complex regulation allows the plant to control the production of glycosides like Benzyl beta-primeveroside in response to both internal developmental programs and external environmental challenges.

Enzymatic Hydrolysis and Aglycone Liberation

Characterization of Plant β-Primeverosidases

β-Primeverosidases are unique disaccharide-specific glycosidases that play a key role in the formation of aroma in various plants, most notably tea (Camellia sinensis). These enzymes specifically hydrolyze β-primeverosides, which are 6-O-β-D-xylopyranosyl-β-D-glucopyranosides, to release the corresponding aglycone and the disaccharide primeverose.

Purification and Molecular Identification (e.g., from Camellia sinensis)

β-Primeverosidase has been successfully purified from the fresh leaves of several cultivars of the tea plant, Camellia sinensis. These include cultivars used for green tea (cv. Yabukita), oolong tea (cv. Shuixian), and black tea (cv. assamica). The purification process often involves multiple chromatographic steps, which can be challenging due to the co-elution of β-glucosidases.

Molecular identification has revealed that the β-primeverosidase from C. sinensis is a protein with a molecular mass estimated to be around 60.3 to 61 kDa by SDS-PAGE and MALDI-TOFMS analysis. While the enzymes from different tea cultivars share very similar enzymatic characteristics, slight differences in their molecular weights (60.5 kDa for green tea, 60.2 kDa for oolong tea, and 60.3 kDa for black tea cultivars) suggest they are enzymatically identical but may have minor variations on a molecular level. The enzyme from C. sinensis cv. Yabukita has a calculated isoelectric point (pI) of 9.21, consistent with the experimentally determined pI of 9.4. A novel β-primeverosidase-like enzyme has also been isolated from soybean hypocotyls with an estimated molecular weight of 44 kDa.

Enzymatic Properties and Substrate Specificity (e.g., preference for β-primeverosyl moiety, disaccharide specificity)

Plant β-primeverosidases exhibit a high degree of substrate specificity, particularly for the β-primeverosyl (6-O-β-D-xylopyranosyl-β-D-glucopyranosyl) moiety. The enzyme from C. sinensis demonstrates a pronounced preference for β-primeverosides, hydrolyzing them much more effectively than other naturally occurring disaccharide glycosides. While it can hydrolyze other diglycosides like β-vicianoside, β-acuminoside, and β-gentiobioside, its relative activity towards β-primeveroside is significantly higher.

Crucially, the purified enzyme is inactive towards monoglycosides such as 2-phenylethyl β-D-glucopyranoside, highlighting its specificity for the disaccharide structure. The enzyme selectively cleaves the β-glycosidic bond between the disaccharide and the aglycone, liberating an intact primeverose unit. This strict preference for a diglycoside substrate distinguishes it from typical β-glucosidases. The optimal conditions for the enzyme from C. sinensis var. assamica are a pH of 4 and a temperature of 45°C. A β-primeverosidase-like enzyme from soybean showed peak activity at pH 5.5 and 55°C.

Microbial Glycosidases in Benzyl (B1604629) beta-Primeveroside Hydrolysis

Isolation and Characterization of beta-Diglycosidases (e.g., from Penicillium multicolor)

Microorganisms are a notable source of enzymes with potential applications in biotechnology and food science. Research into the fungus Penicillium multicolor IAM7153 revealed its ability to produce an enzyme with hydrolytic activity towards β-primeverosides. tandfonline.comnih.govtandfonline.com An enzyme with p-nitrophenyl and eugenyl β-primeveroside hydrolytic activity was discovered in the culture filtrate of P. multicolor. nih.gov

The isolation and purification of this enzyme involved a multi-step process. nih.govtandfonline.com The procedure began with precipitation using ammonium (B1175870) sulfate, followed by a series of column chromatography steps, including Phenyl Sepharose, Mono Q, and β-galactosylamidine affinity chromatography. nih.govtandfonline.com This purification process resulted in a 20-fold purification of the enzyme. tandfonline.com

**Table 1: Purification Summary of β-Primeverosidase-Like Enzyme from *Penicillium multicolor***

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Fold (Purification) |

|---|---|---|---|---|---|

| Culture Filtrate | 260 | 3.9 | 0.075 | 100 | 1 |

| Ammonium Sulfate | 103 | 3.8 | 0.037 | 97 | 0.5 |

| Phenyl Sepharose | 10.4 | 1.3 | 0.125 | 33 | 1.7 |

| Mono Q | 0.2 | 0.4 | 2.0 | 10 | 26.7 |

| Affinity Column | 0.026 | 0.04 | 1.5 | 1.0 | 20 |

Data sourced from Tsuruhami et al., 2006. tandfonline.com The specific activity was determined using p-nitrophenyl β-primeveroside as the substrate.

Comparative Analysis of Plant vs. Microbial β-Primeverosidases

β-Primeverosidases from plants and microbes exhibit notable differences in their classification, biological roles, and substrate specificities. researchgate.netconicet.gov.ar

Plant-based β-primeverosidases, such as the well-studied enzyme from tea leaves (Camellia sinensis), are typically classified under the glycoside hydrolase (GH) family 1. researchgate.netnih.gov The primary role of these enzymes in plants is often associated with defense mechanisms. researchgate.netnih.gov They hydrolyze non-volatile glycosidic precursors to release volatile aglycones like benzyl alcohol, geraniol, and linalool. nih.gov These released compounds can act as antimicrobial agents or as signals in plant defense responses. nih.gov The tea β-primeverosidase is a unique disaccharide-specific glycosidase that selectively hydrolyzes the bond between the disaccharide and the aglycone in β-primeverosides, playing a key role in the formation of floral aromas during tea processing. nih.govtandfonline.com This enzyme shows prominent specificity for the β-primeverosyl moiety of various naturally occurring diglycosides. tandfonline.com

In contrast, microbial diglycosidases are more diverse, belonging to GH families 3, 5, and 55, and their primary function is catabolic, allowing the microorganism to utilize plant-derived diglycoconjugates as a source of carbon and nutrition. researchgate.netconicet.gov.ar The β-diglycosidase from Penicillium multicolor is an example of such a microbial enzyme. researchgate.net While it can hydrolyze β-primeverosides, its substrate specificity differs significantly from its plant counterpart. researchgate.netconicet.gov.ar The microbial enzymes from P. multicolor and Aspergillus fumigatus exhibit much higher activity against the artificial substrate p-nitrophenyl β-primeveroside compared to natural substrates like eugenyl-β-primeveroside. researchgate.netconicet.gov.ar This has led to them being described as "β-primeverosidase-like" enzymes. researchgate.netconicet.gov.ar The hydrolytic mechanism of the tea β-primeverosidase has been shown to be a retaining mechanism, a characteristic feature of many family 1 glycosyl hydrolases. researchgate.netnih.gov

Table 2: Comparison of Plant and Microbial β-Primeverosidases

| Feature | Plant β-Primeverosidase (e.g., Camellia sinensis) | Microbial β-Diglycosidase (e.g., Penicillium multicolor) |

|---|---|---|

| GH Family | Family 1 researchgate.netnih.gov | Families 3, 5, 55 researchgate.netconicet.gov.ar |

| Biological Role | Defense, aroma formation researchgate.netnih.gov | Catabolism, nutrition researchgate.netconicet.gov.ar |

| Primary Substrates | Natural aroma precursors (e.g., benzyl β-primeveroside, geranyl β-primeveroside) nih.govtandfonline.com | High specificity for artificial substrates (e.g., p-nitrophenyl β-primeveroside) nih.govresearchgate.net |

| Specificity | Specific for the β-primeverosyl moiety of various natural diglycosides tandfonline.com | Termed "β-primeverosidase-like" due to low activity on many natural aroma precursors nih.govresearchgate.net |

| Hydrolysis Product | Releases disaccharide (primeverose) and aglycone nih.gov | Releases disaccharide (primeverose) and aglycone nih.gov |

Biological Roles and Ecological Significance in Plants

Role as Water-Soluble Storage Forms of Volatile Organic Compounds (VOCs)

Plants synthesize a vast array of volatile organic compounds (VOCs) that are essential for various ecological interactions but can be toxic to the plant itself at high concentrations. To manage this, plants have evolved mechanisms to store these compounds in a non-volatile, inactive form. Glycosylation, the process of attaching a sugar molecule to a VOC, is a primary strategy for this purpose.

Benzyl (B1604629) beta-primeveroside serves as a water-soluble, non-volatile storage form of benzyl alcohol mdpi.com. This conversion into a glycosidically bound volatile (GBV) allows the plant to accumulate a reservoir of this defensive and communicative compound in cellular compartments like the vacuole, without risking cellular damage or unintended volatile emission mdpi.com. The stored benzyl beta-primeveroside can be rapidly hydrolyzed by specific enzymes, such as β-primeverosidase, to release the volatile benzyl alcohol when needed, for instance, upon tissue damage by herbivores mdpi.com.

| Feature | Description | Reference |

| Compound Type | Glycosidically Bound Volatile (GBV) | mdpi.com |

| Aglycone | Benzyl Alcohol | nih.gov |

| Sugar Moiety | Primeverose | nih.gov |

| Solubility | Water-soluble | mdpi.com |

| Volatility | Non-volatile | mdpi.com |

| Storage Form | Stable and inactive | mdpi.com |

| Release Mechanism | Enzymatic hydrolysis | mdpi.com |

Contribution to Plant Defense Mechanisms

The release of toxic or repellent VOCs upon tissue damage is a key component of plant defense against herbivores and pathogens. Benzyl beta-primeveroside plays a significant role in this "on-demand" chemical defense strategy.

When a plant is attacked by an herbivore or pathogen, cellular compartmentalization is disrupted, bringing glycosidases into contact with their glycoside substrates. In the case of benzyl beta-primeveroside, this leads to the rapid release of benzyl alcohol. Benzyl alcohol has been shown to have toxic effects on insects. For example, topical application of benzyl alcohol resulted in significant mortality in the adults of the greater wax moth, Galleria mellonella nih.gov. The release of such compounds can deter feeding, reduce the growth and survival of herbivores, and inhibit the proliferation of pathogens nih.gov. While direct studies on the antifungal activity of benzyl beta-primeveroside are limited, related benzyl derivatives have demonstrated antifungal properties against various pathogenic fungi nih.govchemistryjournal.netnih.gov.

| Organism | Effect of Benzyl Alcohol/Derivatives | Reference |

| Galleria mellonella (Greater Wax Moth) | Topical application of benzyl alcohol caused high mortality in adults. | nih.gov |

| Various Fungi | Benzyl bromide derivatives showed strong antifungal activity. | nih.gov |

| Pathogenic Fungi | Derivatives of benzyl phenyl sulfide (B99878) exhibited inhibitory effects. | nih.gov |

The release of VOCs from a damaged plant can serve as an airborne signal, warning neighboring plants of an impending threat. This phenomenon, known as inter-plant communication, can lead to the priming or induction of defense responses in the receiving plants, making them more resistant to subsequent attacks. While the specific role of benzyl alcohol released from benzyl beta-primeveroside in this process has not been extensively studied, it is known that VOCs, in general, can prime neighboring plants for a faster and stronger defense response mdpi.comnih.govresearchgate.net. This priming can involve the upregulation of defense-related genes and the accumulation of defensive compounds frontiersin.orgusda.govuu.nl.

Interplant Chemical Communication

Interplant communication via VOCs is a well-documented ecological phenomenon that allows plants to share information about environmental threats mdpi.comnih.gov. When a plant is damaged, the resulting blend of released VOCs, which could include benzyl alcohol from benzyl beta-primeveroside, can be perceived by nearby plants mdpi.com. The receiving plant can then initiate its own defense responses, even before it is attacked. This can lead to a community-level increase in resistance to herbivores and pathogens nih.gov. The specific composition of the volatile blend can convey information about the type of threat, allowing for a tailored defense response in the receiving plant mdpi.com.

Relationship to Plant Development and Stress Responses

The concentration and composition of secondary metabolites, including glycosides like benzyl beta-primeveroside, can vary with the developmental stage of the plant and in response to environmental stresses. Generally, the accumulation of defensive compounds is highest in tissues that are most valuable to the plant's fitness, such as young leaves and reproductive organs nih.gov. Studies on other plant species have shown that the content of secondary metabolites can increase as plant parts mature nih.gov. For instance, in Annona muricata, alkaloid content was found to increase in leaves and seeds with maturity nih.gov.

Abiotic stresses such as drought, high temperature, and nutrient deficiency can also significantly impact the production of secondary metabolites. Plants under stress often reallocate resources to enhance their defense capabilities.

Drought Stress: Water deficit can lead to an increase in the concentration of certain secondary metabolites as a part of the plant's acclimatization response nih.govmdpi.comnih.govplos.org.

Temperature Stress: High temperatures can induce changes in the accumulation of secondary metabolites and the activity of antioxidant enzymes as part of the plant's thermotolerance mechanisms mdpi.comnih.govtrdizin.gov.tr.

Nutrient Deficiency: The lack of essential nutrients can alter the biosynthesis of secondary metabolites, as the plant's metabolism is redirected to cope with the deficiency mdpi.comnih.gov.

Advanced Analytical Methodologies for Research

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of plant-derived glycosides. This combination allows for the physical separation of compounds from a mixture followed by their detection and identification based on their mass-to-charge ratio.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the accurate quantification of target compounds in complex samples. The UPLC system utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.

The methodology involves a simple sample preparation, often a protein precipitation with a solvent like acetonitrile (B52724), followed by dilution. thermofisher.com The prepared sample is then injected into the UPLC system, where Benzyl (B1604629) beta-primeveroside is separated from other matrix components on a reversed-phase column, such as a C18 column. nih.gov The separated analyte then enters the tandem mass spectrometer.

In the mass spectrometer, quantification is typically performed using the Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion (the molecular ion of Benzyl beta-primeveroside) in the first quadrupole, its fragmentation in the collision cell, and the detection of a specific product ion in the third quadrupole. This high specificity minimizes interferences, leading to reliable quantification even at low concentrations. thermofisher.com The method's performance is assessed for linearity, accuracy, and precision to ensure robust and reliable results. nih.gov

Table 1: Illustrative UPLC-MS/MS Method Parameters for Quantification

| Parameter | Specification | Purpose |

| Chromatography System | UPLC with a reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm) | High-resolution separation of the analyte from the sample matrix. thermofisher.com |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and an organic solvent like acetonitrile or methanol (B129727). thermofisher.comnih.gov | To effectively elute Benzyl beta-primeveroside from the column. |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative or positive mode depending on compound characteristics. | To generate charged ions from the eluted analyte for MS detection. |

| Mass Spectrometer | Triple Quadrupole (QqQ) | Enables highly selective and sensitive quantification using MRM. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors a specific precursor-to-product ion transition for the analyte, ensuring high specificity and sensitivity. |

| Sample Preparation | Protein precipitation with acetonitrile followed by dilution. thermofisher.com | To remove proteins and other macromolecules that can interfere with the analysis. |

For the dual purpose of identifying unknown compounds and quantifying known ones, UHPLC coupled with a hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is exceptionally useful. mdpi.com This technique combines the high separation power of UHPLC with the high mass accuracy and resolution of a TOF mass analyzer. mdpi.com

The initial chromatographic separation is similar to that in UPLC-MS/MS. After separation, the analyte is ionized via Electrospray Ionization (ESI). The Q-TOF instrument can be operated in different modes. In full-scan TOF-MS mode, it provides high-accuracy mass measurements of the precursor ions, allowing for the determination of the elemental composition of Benzyl beta-primeveroside. mdpi.com

For structural confirmation, a targeted MS/MS experiment is performed. The precursor ion of interest is selected in the quadrupole, fragmented, and the resulting product ions are analyzed in the TOF analyzer. The high-resolution and accurate mass measurement of these fragment ions provide detailed structural information, confirming the identity of the compound by revealing the cleavage of the glycosidic bond and fragmentation of the sugar moieties and the benzyl aglycone. This method is invaluable for profiling complex extracts where multiple related compounds may be present. mdpi.comnih.gov

Table 2: UHPLC-ESI-Q-TOF-MS/MS Workflow for Identification

| Step | Description | Outcome |

| 1. UHPLC Separation | Chromatographic separation on a C18 column. | Isolation of Benzyl beta-primeveroside from other sample constituents. |

| 2. ESI Ionization | Soft ionization of the eluted compound. | Generation of protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions. mdpi.com |

| 3. Full Scan TOF-MS | Detection of all ions within a specified mass range. | Accurate mass measurement of the precursor ion, enabling elemental composition calculation. |

| 4. Precursor Ion Selection | The quadrupole selects the accurate mass of the target precursor ion. | Isolation of the Benzyl beta-primeveroside ion for fragmentation. |

| 5. Collision-Induced Dissociation (CID) | The selected ion is fragmented in a collision cell. | Generation of characteristic product ions. |

| 6. Product Ion Analysis (TOF-MS/MS) | The fragment ions are analyzed by the TOF detector. | High-resolution mass spectrum of fragments, confirming the structure through characteristic losses (e.g., sugar units). nih.gov |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Focus on methodology and spectral analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like Benzyl beta-primeveroside. st-andrews.ac.uk Unlike mass spectrometry, which provides information on mass and fragmentation, NMR provides detailed insights into the atomic connectivity and the 3D structure of the molecule. For complete structural assignment, a suite of 1D and 2D NMR experiments is required. nih.gov

The process begins with dissolving a purified sample of the compound in a deuterated solvent (e.g., DMSO-d₆). nih.gov

1D NMR: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms. st-andrews.ac.uk

2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, helping to piece together spin systems within the molecule. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments, such as linking the benzyl aglycone to the primeverose sugar unit and establishing the linkage between the xylose and glucose moieties of the disaccharide.

The combination of these experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the identity and stereochemistry of Benzyl beta-primeveroside. nih.gov

Table 3: Expected NMR Spectral Data for Structural Elucidation of Benzyl beta-primeveroside

| NMR Experiment | Information Obtained | Application to Benzyl beta-primeveroside |

| ¹H NMR | Chemical shifts, coupling constants (J-values), and integration of proton signals. st-andrews.ac.uk | Identifies signals for the aromatic protons of the benzyl group, the benzylic CH₂ protons, and the distinct protons of the glucose and xylose sugar units. |

| ¹³C NMR | Chemical shifts of carbon atoms. st-andrews.ac.uk | Identifies signals for the aromatic carbons, the benzylic carbon, and the carbons of the two sugar moieties, including the anomeric carbons. |

| COSY | Shows correlations between J-coupled protons (¹H-¹H). | Establishes the connectivity of protons within the benzyl ring and within each sugar ring. |

| HSQC | Correlates each proton with its directly attached carbon atom. | Assigns each carbon signal based on the chemical shift of its attached proton. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Confirms the linkage of the benzyl group to the sugar (at the anomeric carbon of glucose) and the linkage between the glucose and xylose units. |

Mass Spectrometry Imaging for Tissue Localization

Mass Spectrometry Imaging (MSI) is a powerful technique used to visualize the spatial distribution of molecules directly within biological tissues without the need for labeling. nih.govnih.gov This methodology is particularly valuable in plant science for understanding where specific metabolites, such as Benzyl beta-primeveroside, are synthesized, stored, or transported. rsc.org

One of the most common MSI techniques is Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI. encyclopedia.pub The process involves taking a thin section of the plant tissue (e.g., a leaf or root cross-section) and coating it with a chemical matrix that absorbs energy from a laser. nih.gov A pulsed laser is then fired in a grid-like pattern across the tissue section. At each point, the laser energy desorbs and ionizes molecules from the sample, which are then analyzed by the mass spectrometer. researchgate.net

By collecting a mass spectrum at each x-y coordinate, a 2D map of ion intensity can be generated for any specific mass-to-charge ratio. nih.gov This allows researchers to create an image showing the precise location and relative abundance of Benzyl beta-primeveroside within the different anatomical structures of the plant tissue, providing critical insights into its physiological role. nih.gov

Table 4: General Workflow for MALDI Mass Spectrometry Imaging

| Step | Description | Key Consideration |

| 1. Sample Preparation | A thin section of fresh or frozen plant tissue is mounted onto a conductive slide. nih.gov | Maintaining the structural integrity and chemical profile of the tissue is critical. |

| 2. Matrix Application | The tissue section is uniformly coated with a suitable MALDI matrix (e.g., DHB). nih.gov | The matrix must co-crystallize with the analyte and absorb laser energy efficiently. Homogeneity of the coating is crucial for consistent ionization. |

| 3. Data Acquisition | The slide is placed in the mass spectrometer. A laser rasters across the sample, acquiring a mass spectrum at each pixel. researchgate.net | The choice of laser power, raster step size, and mass analyzer determines the spatial resolution and quality of the data. |

| 4. Image Generation | Software is used to plot the intensity of the ion corresponding to Benzyl beta-primeveroside (at its specific m/z) for each pixel. nih.gov | The resulting image reveals the spatial distribution of the compound within the tissue architecture. |

Synthetic Strategies and Bioproduction Approaches

Enzymatic Synthesis via Transglycosylation

Enzymatic synthesis using transglycosylation is a prominent method for producing benzyl (B1604629) beta-primeveroside. This process involves the transfer of a primeverosyl group from a donor molecule to an acceptor, in this case, benzyl alcohol. This reaction is catalyzed by specific enzymes capable of handling disaccharides.

A key enzyme utilized in the synthesis of β-primeverosides is a β-diglycosidase sourced from the culture filtrates of the fungus Penicillium multicolor IAM7153. This enzyme exhibits a primeverosyl-transferring activity, making it highly effective for this specific transglycosylation reaction. In this process, the enzyme catalyzes the transfer of a β-primeverosyl unit to benzyl alcohol, resulting in the formation of benzyl β-primeveroside. Research has demonstrated that this microbial enzyme is a powerful tool for producing naturally occurring β-primeverosides on a laboratory scale. tandfonline.com

The enzyme isolated from P. multicolor is characterized as a β-primeverosidase-like enzyme. While it shows high specificity for cleaving the artificial substrate p-nitrophenyl β-primeveroside, it hydrolyzes natural aroma precursors like benzyl β-primeveroside only to a small extent, which is advantageous for synthesis. This characteristic allows the enzyme to favor the transfer reaction over hydrolysis, leading to higher product yields. The molecular mass of this enzyme has been estimated to be 50 kDa.

The efficiency of the enzymatic synthesis of benzyl beta-primeveroside can be significantly enhanced by optimizing the reaction conditions. One of the most effective strategies is the use of an aqueous-organic biphasic system. tandfonline.com This system helps to shift the chemical equilibrium of the reaction towards synthesis rather than the reverse reaction of hydrolysis, which is often favored in a purely aqueous medium. nih.gov

In such a system, the enzyme resides in the aqueous phase, while the substrates and products can partition between the aqueous and an immiscible organic phase. By carefully selecting the organic solvent, the product can be preferentially moved into the organic phase, thus reducing product inhibition and driving the reaction forward. This method has been shown to result in high yields of benzyl β-primeveroside, reaching between 51% to 70%, based on the amount of the donor substrate added. tandfonline.com The use of a biphasic system allows for higher concentrations of the alcohol acceptor, which might be toxic to the enzyme or have low solubility in a purely aqueous environment.

Table 1: Enzymatic Synthesis of Benzyl β-primeveroside via Transglycosylation

| Parameter | Description |

|---|---|

| Enzyme Source | β-Diglycosidase from Penicillium multicolor IAM7153 |

| Reaction Type | Transglycosylation (β-primeverosyl transfer) |

| Acceptor Substrate | Benzyl alcohol |

| Reaction System | Aqueous-organic biphasic system |

| Reported Yield | 51% - 70% |

Bioproduction in Engineered Plant Cell Cultures (e.g., transformed bamboo cells)

The bioproduction of complex plant-derived molecules in engineered plant cell cultures is an emerging field of biotechnology. Plant cell cultures offer a contained and controllable environment for producing secondary metabolites. However, the specific production of benzyl beta-primeveroside in engineered plant cell cultures, including transformed bamboo cells, is not yet established in scientific literature.

While bamboo is a known source of various enzymes, including those involved in the biosynthesis of C-glycosylated flavones, and these enzymes have been successfully used in other engineered systems like E. coli, the direct application to benzyl beta-primeveroside in bamboo cell cultures has not been reported. nih.gov The metabolic engineering of plant cells has been successfully applied for the production of other glycosides, such as steviol (B1681142) glycosides in Stevia rebaudiana cultures, demonstrating the potential of this approach. This involves manipulating the biosynthetic pathways within the plant cells to enhance the production of desired compounds. Future research may explore the possibility of introducing the necessary biosynthetic pathways into a suitable plant cell host, such as bamboo, to produce benzyl beta-primeveroside.

Structure Activity Relationship Studies in Vitro Biochemical Activities

Interactions with Enzyme Systems

The inhibitory potential of Benzyl (B1604629) beta-primeveroside has been a subject of scientific inquiry, particularly concerning its effects on enzymes implicated in various physiological and pathological processes. The following subsections detail the available research findings on its interactions with urease and carbonic anhydrase.

Based on a comprehensive review of the scientific literature, no specific in vitro studies detailing the urease inhibitory activity of Benzyl beta-primeveroside have been reported. While research has been conducted on the urease inhibitory potential of various benzyl derivatives, such as benzyl phenyl ketone bis-Schiff bases, specific experimental data, including IC50 values for Benzyl beta-primeveroside, are not available in the current body of scientific literature. Therefore, a quantitative assessment of its urease inhibitory potential cannot be provided at this time.

Similar to its urease inhibitory profile, there is a lack of specific in vitro biochemical data on the carbonic anhydrase inhibitory potential of Benzyl beta-primeveroside. Studies have explored the effects of simpler benzyl-containing compounds, like benzylsulfamides and benzyl alcohol, on various carbonic anhydrase isoforms. However, dedicated research to determine the inhibitory constants (K_i) or IC50 values of Benzyl beta-primeveroside against carbonic anhydrase has not been found in the reviewed literature. Consequently, its potency and selectivity as a carbonic anhydrase inhibitor remain uncharacterized.

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches for Enzyme Interactions

In the absence of direct experimental data for the urease and carbonic anhydrase inhibitory activities of Benzyl beta-primeveroside, computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies serve as valuable tools to predict its potential interactions and guide future experimental work.

Computational Modeling:

Molecular docking simulations could be employed to predict the binding affinity and orientation of Benzyl beta-primeveroside within the active sites of urease and carbonic anhydrase. For instance, in urease, which typically contains a bi-nickel active site, docking studies could elucidate potential interactions between the hydroxyl groups of the primeveroside moiety and the metal ions or surrounding amino acid residues. The benzyl group could engage in hydrophobic or van der Waals interactions within the active site cavity.

Similarly, for carbonic anhydrase, which features a zinc ion in its active site, molecular docking could model the coordination of the zinc ion with the oxygen atoms of the glycosidic linkage or the hydroxyl groups of the sugar rings. The aromatic benzyl moiety could also form favorable interactions with hydrophobic pockets within the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. While no specific QSAR studies have been performed on Benzyl beta-primeveroside for urease or carbonic anhydrase inhibition, such models could be developed using a dataset of structurally related glycosides with known inhibitory activities.

Key molecular descriptors for Benzyl beta-primeveroside that would be relevant in a QSAR study include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic properties, such as partial charges and dipole moments, which are crucial for electrostatic interactions with the enzyme.

Steric descriptors: Molecular weight, volume, and surface area, which influence how the molecule fits into the enzyme's active site.

Hydrophobic descriptors: The octanol-water partition coefficient (logP) would quantify the hydrophobicity of the benzyl group and its influence on binding.

By developing a robust QSAR model, the inhibitory potential of Benzyl beta-primeveroside could be predicted. Furthermore, such a model could guide the synthesis of novel derivatives with potentially enhanced inhibitory activity by modifying the benzyl or primeveroside moieties to optimize their interactions with the target enzymes. The insights gained from these computational approaches would be instrumental in directing future in vitro and in vivo studies to validate the predicted bioactivities.

Q & A

Q. What methodological approaches are recommended for detecting and quantifying benzyl beta-primeveroside in plant extracts?

- Answer : Use liquid chromatography-mass spectrometry (LC-MS) with optimized parameters based on reported m/z values (e.g., 447.1 for [M+H]+) and retention times (~5.4–6.2 minutes) . Include variable importance in projection (VIP) scores (>1.0) and log2(FC) values to prioritize metabolites with significant biological relevance . For quantification, pair LC-MS with internal standards (e.g., deuterated analogs) to improve accuracy.

Q. How can researchers design experiments to study the biosynthetic pathways of benzyl beta-primeveroside in Dendrobium species?

- Answer : Combine isotopic labeling (e.g., 13C-glucose tracing) with enzyme activity assays to track precursor incorporation into the glycoside moiety . Use tissue-specific transcriptomics to identify candidate genes (e.g., glycosyltransferases) and validate their roles via heterologous expression in model systems (e.g., Nicotiana benthamiana) .

Advanced Research Questions

Q. How should researchers address contradictory data on benzyl beta-primeveroside bioactivity across studies?

- Answer : Cross-validate findings using orthogonal assays (e.g., α-glucosidase inhibition vs. antioxidant activity) and contextualize results with plant processing methods (e.g., traditional heat treatments alter metabolite profiles ). Perform dose-response curves and statistical meta-analysis to resolve discrepancies in reported EC50 values .

Q. What experimental strategies optimize the purification of benzyl beta-primeveroside from complex matrices?

- Answer : Employ sequential solvent extraction (e.g., ethanol or methanol for solubility ) followed by preparative HPLC with a C18 column (gradient: 5–30% acetonitrile in 0.1% formic acid). Monitor purity via NMR (1H and 13C) and high-resolution MS (HRMS) to confirm structural integrity .

Q. How can researchers differentiate between in vivo and in vitro biological activities of benzyl beta-primeveroside?

- Answer : Use in situ hybridization or RNA-seq to correlate metabolite localization (e.g., vacuolar vs. apoplastic) with gene expression patterns in plant tissues . For in vitro studies, apply physiologically relevant concentrations (µM–mM) and account for matrix effects using artificial gut/serum models .

Q. What metabolomics workflows best integrate benzyl beta-primeveroside data with multi-omics datasets?

- Answer : Apply multivariate analysis (e.g., PCA or OPLS-DA) to link VIP scores and p-values from LC-MS metabolomics with transcriptomic/proteomic clusters . Use pathway enrichment tools (e.g., KEGG or PlantCyc) to map interactions between glycosides and upstream regulatory networks .

Q. How can structural elucidation challenges for benzyl beta-primeveroside derivatives be mitigated?

- Answer : Combine 2D NMR (e.g., HSQC and HMBC) with computational modeling (DFT for stereochemistry) to resolve ambiguous signals. For novel derivatives, validate glycosidic linkages via enzymatic hydrolysis (e.g., β-glucosidase treatment) .

Q. What experimental designs are suitable for studying synergistic effects between benzyl beta-primeveroside and other metabolites?

- Answer : Use combinatorial assays (e.g., checkerboard dilution for α-glucosidase inhibition) and calculate synergy scores (e.g., FIC index). Pair with co-expression network analysis to identify co-regulated metabolites in plant tissues .

Q. How should stability studies for benzyl beta-primeveroside under varying storage conditions be structured?

Q. What methods resolve uncertainties in the ecological roles of benzyl beta-primeveroside in plant-environment interactions?

- Answer : Conduct field trials with gene-edited plants (CRISPR knockouts of biosynthetic genes) and measure ecological outcomes (e.g., herbivore resistance, pollinator attraction). Pair with soil metabolomics to assess rhizosphere interactions .

Methodological Notes

- Data Reporting : Follow guidelines for experimental reproducibility (e.g., Beilstein Journal standards for compound characterization ).

- Conflict Resolution : Cross-reference solubility data (e.g., ethanol vs. methanol ) and bioactivity thresholds to ensure methodological consistency.

- Advanced Tools : Prioritize HRMS and 2D NMR for structural validation, and use in silico docking to predict enzyme-metabolite interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.